molecular formula C16H21FN2O B5604148 (1R,2S,3S,5R,6S,7S)-2-(4-fluorophenyl)-5,7-dimethy

(1R,2S,3S,5R,6S,7S)-2-(4-fluorophenyl)-5,7-dimethy

Cat. No.: B5604148
M. Wt: 276.35 g/mol
InChI Key: AVPBJBGXKZEWCL-UHFFFAOYSA-N
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Description

The compound “(1R,2S,3S,5R,6S,7S)-2-(4-fluorophenyl)-5,7-dimethy” is a chiral molecule with multiple stereocenters. It contains a fluorophenyl group and two methyl groups, which contribute to its unique chemical properties. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(1R,2S,3S,5R,6S,7S)-2-(4-fluorophenyl)-5,7-dimethy” typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and appropriate chiral precursors.

    Reaction Conditions: The key steps may include aldol condensation, reduction, and stereoselective cyclization. Common reagents used in these reactions include strong bases (e.g., sodium hydride), reducing agents (e.g., lithium aluminum hydride), and chiral catalysts.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up: Optimization of reaction conditions for large-scale synthesis.

    Continuous Flow Chemistry: Use of continuous flow reactors to improve efficiency and yield.

    Quality Control: Implementation of rigorous quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

The compound “(1R,2S,3S,5R,6S,7S)-2-(4-fluorophenyl)-5,7-dimethy” can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reaction with reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst to form reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, chiral catalysts for stereoselective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Employed as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

    Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Materials Science: Utilized in the development of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which “(1R,2S,3S,5R,6S,7S)-2-(4-fluorophenyl)-5,7-dimethy” exerts its effects involves:

    Molecular Targets: Interaction with specific molecular targets such as enzymes, receptors, or ion channels.

    Pathways: Modulation of biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,3S,5R,6S,7S)-2-(4-chlorophenyl)-5,7-dimethy: Similar structure with a chlorine atom instead of fluorine.

    (1R,2S,3S,5R,6S,7S)-2-(4-bromophenyl)-5,7-dimethy: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in “(1R,2S,3S,5R,6S,7S)-2-(4-fluorophenyl)-5,7-dimethy” imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O/c1-15-7-18-9-16(2,14(15)20)10-19(8-15)13(18)11-3-5-12(17)6-4-11/h3-6,13-14,20H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPBJBGXKZEWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1O)(CN(C2)C3C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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